molecular formula C14H11Cl3N2O2 B2379656 3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide CAS No. 832737-82-3

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide

Cat. No.: B2379656
CAS No.: 832737-82-3
M. Wt: 345.6
InChI Key: FCKFXYSLOHBDLO-UHFFFAOYSA-N
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Description

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide is a chemical compound with the molecular formula C₁₄H₁₁Cl₃N₂O₂ and a molecular weight of 345.61 g/mol . This compound is characterized by the presence of a benzohydrazide group attached to a trichlorophenoxy methyl moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of 3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide typically involves the reaction of 3-(chloromethyl)benzohydrazide with 2,4,6-trichlorophenol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenoxy group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide can be compared with other benzohydrazide derivatives and trichlorophenoxy compounds. Similar compounds include:

    3-(Chloromethyl)benzohydrazide: A precursor in the synthesis of the target compound.

    2,4,6-Trichlorophenol: A key reactant in the synthesis process.

    Benzohydrazide derivatives: Compounds with similar hydrazide groups but different substituents on the benzene ring.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components .

Properties

IUPAC Name

3-[(2,4,6-trichlorophenoxy)methyl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2O2/c15-10-5-11(16)13(12(17)6-10)21-7-8-2-1-3-9(4-8)14(20)19-18/h1-6H,7,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKFXYSLOHBDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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